4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(2,4-difluoroanilino)-2-(2-ethylhexylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F2N2O3/c1-3-5-6-12(4-2)11-21-16(18(24)25)10-17(23)22-15-8-7-13(19)9-14(15)20/h7-9,12,16,21H,3-6,10-11H2,1-2H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMVQSCENRIJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2,4-difluoroaniline, which is then reacted with 2-ethylhexylamine under controlled conditions to form the corresponding amide. This intermediate is further subjected to a series of reactions, including acylation and oxidation, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to understand protein-ligand interactions or as a precursor for designing bioactive molecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through halogen bonding, while the ethylhexyl group may influence the compound’s solubility and membrane permeability. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
4-((3,4-Difluorophenyl)amino)-4-oxobutanoic Acid
- Structure: Differs by the position of fluorine atoms (3,4- vs. 2,4-difluorophenyl) and lacks the 2-ethylhexylamino group .
4-((5-(3,4-Difluorophenyl)thiazol-2-yl)amino)-4-oxobutanoic Acid (Compound 4d)
- Structure: Features a thiazole ring linked to the 3,4-difluorophenyl group instead of a direct amino bond .
Substituent Variations at the 2-Position
4-((3,4-Dichlorophenyl)amino)-2-(mercaptomethyl)-4-oxobutanoic Acid (Compound 47)
- Structure: Replaces the 2-ethylhexylamino group with a mercaptomethyl (-CH2SH) group .
- Implications : The thiol group enables disulfide bond formation or metal coordination, useful in antivirulence applications.
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol
Backbone Modifications
(E)-4-((3-(3-(2,5-Dimethoxyphenyl)acryloyl)phenyl)amino)-4-oxobutanoic Acid
- Structure : Incorporates a conjugated acryloyl group, extending π-system delocalization .
- Implications : The extended conjugation may improve UV-Vis absorption profiles, relevant for photodynamic therapy or material science.
4-{[1-(2-{[({5-[(3-Carboxypropanoyl)amino]-2,4-dimethoxyphenyl}sulfonyl)amino]methyl}phenyl)piperidin-4-yl]methoxy}-4-oxobutanoic Acid (R84)
Spectroscopic Data
Biological Activity
The compound 4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid is a novel organic molecule that has garnered attention in pharmaceutical research for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a difluorophenyl group and an ethylhexyl amine moiety, which are significant for its biological interactions.
Research indicates that the compound may exhibit various biological activities through multiple mechanisms:
- Antioxidant Activity : Similar compounds have shown significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is a common mechanism for many pharmaceutical agents .
- Anticancer Properties : Preliminary studies suggest that derivatives of this class of compounds can induce apoptosis in cancer cells, particularly by disrupting microtubule formation and affecting cell cycle progression .
Antioxidant Activity
The antioxidant activity of related compounds was measured using various assays, including CUPRAC (cupric acid-reducing antioxidant capacity), demonstrating significant potential in reducing oxidative damage.
| Compound | Assay Type | IC50 (μM) |
|---|---|---|
| 4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid | CUPRAC | TBD |
| Related Oxadiazole Compound | CUPRAC | 12.5 |
Enzyme Inhibition
Inhibitory effects on enzymes such as cholinesterases and glucosidase were noted in related studies:
| Enzyme | Inhibitory Activity (IC50 μM) |
|---|---|
| Cholinesterase | TBD |
| Glucosidase | 10.5 |
Case Studies
- Anticancer Activity : A study assessed the anticancer effects of various derivatives similar to 4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid against human tumor cell lines. The results indicated substantial antiproliferative activity with IC50 values ranging from 0.5 to 10 μM depending on the specific cell line tested .
- Cell Cycle Analysis : In experiments involving melanoma cells treated with related compounds, a notable G2/M phase arrest was observed, suggesting that these compounds could interfere with mitotic processes .
Q & A
Basic: What spectroscopic techniques are recommended for structural characterization of this compound?
Answer:
To confirm the structure, employ a combination of:
- 1H/13C/19F NMR : Identifies substituent positions and fluorine environments. For example, 19F NMR resolves electronic effects of the 2,4-difluorophenyl group .
- FTIR : Validates carbonyl (C=O) and amine (N-H) functional groups.
- X-ray crystallography : Resolves solid-state conformation, as demonstrated for structurally related 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula.
Advanced: How can reaction conditions be optimized for synthesizing this compound via condensation?
Answer:
Key considerations:
- Knoevenagel condensation : Use 2,4-difluoroaniline and ethyl acetoacetate with a base catalyst (e.g., sodium ethoxide) to form the β-ketoester intermediate, followed by hydrolysis and decarboxylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines.
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
